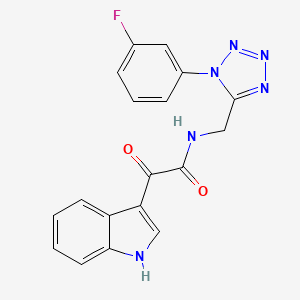
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as FITM, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FITM is a small molecule that has been synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Antibacterial Activities
Research on compounds structurally related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has shown potential antibacterial properties. For instance, studies on isoxazolinyl oxazolidinones, which share a similarity in targeting bacterial infections, have demonstrated effectiveness against resistant Gram-positive and Gram-negative bacteria. These compounds have been found to have lower MIC values compared to linezolid against various bacterial strains, indicating their potential as potent antibacterial agents (Varshney, Mishra, Shukla, & Sahu, 2009).
Anti-inflammatory Properties
Compounds related to this compound have been investigated for their anti-inflammatory activities. Research into thiazolo[3,2-a]pyrimidine derivatives and substituted 1,3,4-oxadiazoles, for example, has shown moderate to significant anti-inflammatory activity, comparable to known anti-inflammatory drugs. This suggests a potential application of related compounds in the development of new anti-inflammatory treatments (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999; Nargund, Reddy, & Hariprasad, 1994).
Polymorphic Solidification for Controlled Release
The polymorphic solidification of related compounds, particularly in the context of controlled release for topical applications, is another area of research. Studies on Linezolid confined in electrospun poly(ϵ-caprolactone) (PCL) fibers have shown that these compounds can be embedded in a prevalently amorphous form, displaying different polymorphic forms compared to their usual states. This suggests their potential for local delivery of antibiotics in topical applications, demonstrating an effective method to inhibit bacterial growth like Staphylococcus aureus (Tammaro, Saturnino, D'Aniello, Vigliotta, & Vittoria, 2015).
Propiedades
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-11-4-3-5-12(8-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-7-2-1-6-13(14)15/h1-9,20H,10H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJBBGCGUKDJKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)
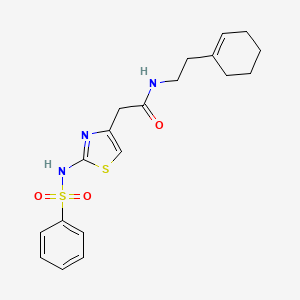
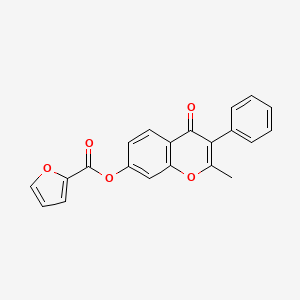
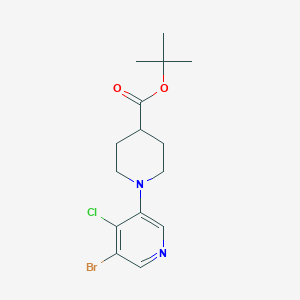
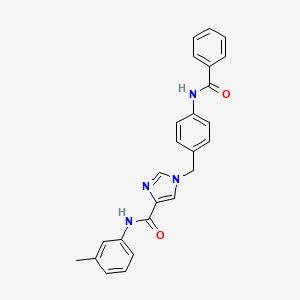
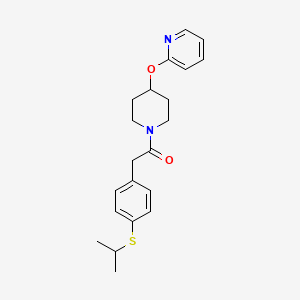
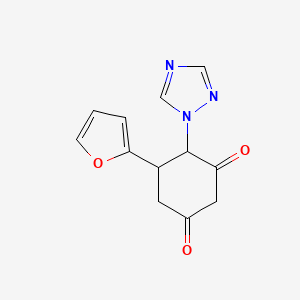
![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)
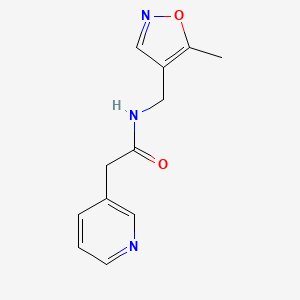
![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)